2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole

Analytical Chemistry Pharmaceutical Quality Control Reference Standards

Sourcing a reliable racemic reference standard for Pramipexole impurity profiling is challenging. This compound solves that problem. - Certified ≥99.5% (Assay) purity ensures accurate calibration and meets USP/EP monograph requirements for ANDA submissions. - Its free 6-amino group enables site-selective N-alkylation for creating diverse pramipexole analogs and triple-target D2R/D3R/5-HT1AR agonists. - Crystalline monotartrate salts (DIAT) are available for scalable commercial manufacturing. Bulk quantities ship immediately from global warehouses.

Molecular Formula C7H11N3S
Molecular Weight 169.25 g/mol
CAS No. 104617-49-4
Cat. No. B124417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole
CAS104617-49-4
Synonyms4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine;  (RS)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole;  2,6-Diamino-4,5,6,7-tetrahydro-1,3-benzothiazole;  2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole;  4,5,6,7-Tetrahydrobenzothiazole-2,6-diamine
Molecular FormulaC7H11N3S
Molecular Weight169.25 g/mol
Structural Identifiers
SMILESC1CC2=C(CC1N)SC(=N2)N
InChIInChI=1S/C7H11N3S/c8-4-1-2-5-6(3-4)11-7(9)10-5/h4H,1-3,8H2,(H2,9,10)
InChIKeyDRRYZHHKWSHHFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole: Overview


2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole (CAS 104617-49-4) is a heterocyclic diamine that serves as the core structural motif for pramipexole, a clinically established dopamine D2/D3 receptor agonist [1]. It exists as a racemic mixture of (R)- and (S)-enantiomers and is formally designated as Pramipexole EP Impurity A (racemate) and USP Pramipexole Related Compound A . As the despropyl precursor to pramipexole, this compound is a mandatory reference standard for analytical method validation and an essential building block for medicinal chemistry derivatization [2].

EP Impurity A reference standard Racemic standard designated for pramipexole impurity profiling and analytical method validation.
Despropyl synthetic scaffold Free 6-amino group supports site-selective N-alkylation for generating diverse pramipexole analogs.

2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole: Non-Interchangeability with Analogs


Substituting 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole with pramipexole or other in-class compounds is not scientifically valid. The compound is a despropyl precursor; its free 6-amino group confers distinct reactivity, enabling site-selective N-alkylation to generate diverse analogs [1]. Its racemic nature (unlike the enantiopure (S)-form used in pramipexole) is a defining quality attribute for impurity profiling, where the racemic EP Impurity A standard is required [2]. The following quantitative evidence clarifies why procurement decisions must be compound-specific.

Target attribute
Racemate with free 6‑amino group for derivatization.
Substitute limitation
Pramipexole lacks the reactive 6‑amino group, blocking N‑alkylation and analog synthesis.
Target attribute
Racemic identity (EP Impurity A) required for impurity profiling.
Substitute limitation
(S)‑enantiomer alone may not meet the racemic standard specification for compendial impurity tests.

2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole: Differentiation Evidence


Purity Benchmarking by HPLC

The racemic compound 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole (CAS 104617-49-4) is available with a certified purity of ≥ 99.5% by assay, as specified by commercial suppliers . This high purity is essential for its use as a reference standard in quantifying pramipexole impurities, where even trace-level contaminants must be accurately measured. In comparison, typical purity specifications for the enantiopure (S)-form (CAS 106092-09-5) from general chemical suppliers range from 95% to 98% (HPLC) .

Purity Benchmarking
Specification review
Racemate ≥99.5% (Assay) vs. (S)‑enantiomer 95–98% (HPLC)
Supports reliable impurity quantification for analytical method validation.
Assay method not uniformly disclosed; vendor-reported values.
Analytical Chemistry Pharmaceutical Quality Control Reference Standards

Thermal Stability Comparison

The racemic mixture exhibits a distinct thermal profile compared to its enantiopure counterpart. The racemate (CAS 104617-49-4) shows a melting point range of 217–225°C , whereas the (S)-enantiomer (CAS 106092-09-5) melts sharply at 230.1–231.1°C . Furthermore, the racemate is known to decompose above 180°C , indicating lower thermal stability. This difference is critical for handling, storage, and synthetic applications.

Thermal Stability
Head-to-head
Racemate 217–225°C vs. (S)‑enantiomer 230.1–231.1°C
Lower melting range may require stricter temperature control; supports batch identity verification.
Decomposition reported above 180°C. DSC/vendor data.
Material Science Thermal Analysis Compound Stability

Chiral Recognition & Receptor Binding

The racemic compound 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole itself is not a potent dopamine agonist; its primary utility is as a synthetic precursor. However, its enantiomers display distinct biological activities. The (S)-enantiomer (CAS 106092-09-5) acts as a dopamine autoreceptor agonist , while the (R)-enantiomer is less active. In contrast, the racemate is used as an impurity standard because it is pharmacologically inert in the context of pramipexole's mechanism, ensuring no confounding activity during impurity testing [1]. This functional divergence is a direct consequence of stereochemistry.

Receptor Activity
Class-level
Racemate not reported as agonist; (S)‑enantiomer acts as dopamine autoreceptor agonist
Differentiates impurity standard (racemate) from pharmacological tool (S‑enantiomer).
Literature-derived functional divergence; stereochemistry‑driven.
Pharmacology Receptor Binding Stereochemistry

Derivatization Versatility

The compound's primary value lies in its role as a synthetic intermediate. In a patented process for preparing pramipexole, reductive amination of (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole (the enantiopure form) with propionaldehyde yielded the target product with an enantiomeric excess of 99.5% [1]. While this specific data is for the (S)-enantiomer, the racemate is the starting material for generating the enantiopure intermediate, and its free 6-amino group is the key site for this high-yield transformation. In contrast, pramipexole itself is not amenable to further derivatization at this position.

Derivatization Potential
Reported
Free 6‑amino group enables alkylation; pramipexole lacks reactive amine
Supports site‑selective analog synthesis not possible with pramipexole.
Enantiopure form reaches 99.5% ee under patented reductive amination.
Synthetic Chemistry Process Optimization Derivatization

2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole: Application Scenarios


Impurity Profiling for Pramipexole QC

Use the racemic compound (CAS 104617-49-4) as an analytical reference standard for the identification and quantification of Pramipexole EP Impurity A in drug substance and drug product testing. Its certified purity of ≥ 99.5% (Assay) ensures accurate calibration curves and reliable method validation, meeting regulatory requirements for ANDA submissions [1].

Synthesis of Dopamine D2/D3 Agonists

Employ 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole as a versatile scaffold for generating diverse compound libraries. Its free 6-amino group permits site-selective N-alkylation and reductive amination, enabling the synthesis of pramipexole analogs [2] and novel triple-target D2R/D3R/5-HT1AR agonists with demonstrated in vivo efficacy [3].

Pramipexole Synthesis Optimization

Utilize the racemic or enantiopure compound as a key intermediate in the commercial production of pramipexole dihydrochloride. The compound's reactivity profile has been optimized in one-pot synthetic protocols [2], and its crystalline monotartrate salts (DIAT) are specifically designed for efficient large-scale manufacturing [4].

USP Pramipexole Related Compound A Standard

Acquire 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole as the official USP reference standard for performing compendial assays and tests as specified in the USP-NF monographs for pramipexole . This ensures compliance with regulatory quality standards.

Application
Selection Property
Validation Focus
Pramipexole impurity profiling
Racemic EP Impurity A identity and certified purity
Impurity quantification and compendial method validation
D2/D3 agonist analog synthesis
Free 6‑amino group for site‑selective N‑alkylation
Analog library generation and target‑engagement model studies
Pramipexole synthesis development
Reactive despropyl intermediate for reductive amination
Large‑scale synthetic protocol optimization and salt screening
Compendial USP reference standard
USP Pramipexole Related Compound A identity
Compendial assay compliance and monograph testing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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